molecular formula C15H19N5O4S B083065 3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol CAS No. 12222-97-8

3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol

Cat. No. B083065
CAS RN: 12222-97-8
M. Wt: 365.4 g/mol
InChI Key: COCWIIAFGQLMGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like the one typically involves multi-step organic reactions, starting from simpler molecules. These steps may include nitration, azo coupling, alkylation, and reduction processes, among others. The precise synthesis route depends on the desired functional groups and the molecular backbone of the compound.

Molecular Structure Analysis

Molecular structure analysis of such compounds is critical to understanding their reactivity and properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For example, studies on similar compounds have revealed planar configurations and specific bond angles crucial for their stability and reactivity (Boulhaoua et al., 2015).

Chemical Reactions and Properties

The compound , due to the presence of azo (-N=N-) and nitro (-NO2) groups, likely participates in electron transfer reactions and could exhibit photochromic behavior. Azo compounds are known for their reversible transformation under light, while nitro groups can be reduced to amino groups, affecting the compound's chemical behavior.

Physical Properties Analysis

The physical properties of such a compound, including melting point, solubility, and density, can be influenced by its molecular structure. For instance, the presence of nitro and azo groups typically increases the compound's polarity, potentially enhancing its solubility in polar solvents.

Chemical Properties Analysis

Chemically, the presence of ethyl and amino groups along with a diol moiety could make the compound a candidate for further functionalization or conjugation with other molecules, impacting its reactivity and potential applications in materials science or as a precursor in synthetic chemistry.

References:

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

Biologically produced diols such as 1,3-propanediol and 2,3-butanediol have a broad spectrum of applications in the production of chemicals and materials. Zhi-Long Xiu and A. Zeng (2008) discuss various separation methods for these diols, emphasizing the need for improved yield, purity, and energy efficiency in their microbial production. Such insights are critical for developing sustainable bio-based production processes for chemicals traditionally derived from petrochemical sources Zhi-Long Xiu & A. Zeng, 2008.

Heterocyclic Compounds and Dyes Synthesis

The chemistry of heterocyclic compounds is a vast field with implications for synthesizing various materials, including dyes. M. A. Gomaa and H. Ali (2020) review the synthesis and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their role as a privileged scaffold in the synthesis of heterocycles and dyes. Such compounds demonstrate the versatility of heterocyclic chemistry in creating functional materials for various applications M. A. Gomaa & H. Ali, 2020.

Advanced Oxidation Processes for Environmental Remediation

Advanced oxidation processes (AOPs) are essential for degrading recalcitrant compounds in the environment, contributing to water purification and pollution control. Mohammad Qutob et al. (2022) discuss the degradation of acetaminophen, a pharmaceutical compound, using AOPs. This research illustrates the broader application of AOPs in environmental remediation, particularly in decomposing complex organic molecules into less harmful substances Mohammad Qutob et al., 2022.

Synthesis and Transformation of Phosphorylated Derivatives

Phosphorylated derivatives of azoles represent a significant area of research due to their potential applications in agriculture, medicine, and materials science. E. Abdurakhmanova et al. (2018) review the synthesis and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, underlining their insecticidal, antihypertensive, and neurodegenerative activity. This review highlights the importance of phosphorylated compounds in developing new drugs and functional materials E. Abdurakhmanova et al., 2018.

Plastic Scintillators for Radiation Detection

Plastic scintillators are crucial for detecting and measuring radiation in various scientific and industrial applications. V. N. Salimgareeva and S. Kolesov (2005) discuss the development of plastic scintillators based on polymethyl methacrylate, focusing on their scintillation properties and stability. This work contributes to the ongoing efforts to improve radiation detection technologies for safety, medical diagnostics, and nuclear research V. N. Salimgareeva & S. Kolesov, 2005.

properties

IUPAC Name

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCWIIAFGQLMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864323
Record name C.I. Disperse Blue 102
Source EPA DSSTox
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Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol

CAS RN

69766-79-6, 12222-97-8
Record name Disperse Blue 102
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)-
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Record name 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Blue 102
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Record name 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol
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Record name 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]
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